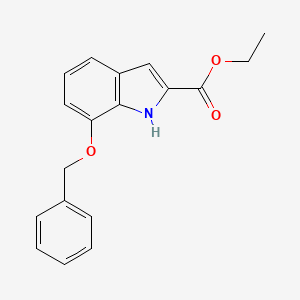

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKSDZLFVYKGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531387 | |

| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84639-06-5 | |

| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that indole derivatives often interact with various enzymes and receptors in the body.

Mode of Action

It is known that indole derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation. The benzyloxy group in the compound may also play a role in its interaction with its targets.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical processes.

Result of Action

Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Action Environment

The action, efficacy, and stability of Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature.

Biological Activity

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a benzyloxy group at the 7-position of the indole ring, which enhances its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions that yield the desired compound with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 2.43 - 7.84 | Microtubule destabilization, apoptosis induction |

| HepG2 (liver) | 4.98 - 14.65 | Caspase activation, cell cycle arrest |

The compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells, indicating its potential as a targeted anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies reported that it demonstrated significant activity against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Microtubule Dynamics : The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular proliferation and survival pathways, enhancing its anticancer effects .

Case Studies

- Cancer Cell Line Study : A study on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity at concentrations as low as 10 µM .

- Antimicrobial Efficacy : In a comparative study, this compound showed superior antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting its potential role in treating antibiotic-resistant infections .

Scientific Research Applications

Pharmaceutical Development

Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate is being investigated for its potential therapeutic properties, particularly in the context of cancer treatment. Research indicates that compounds with similar indole structures often interact with serotonin receptors and other neurotransmitter systems, suggesting possible effects on mood regulation and neuropharmacology. This compound may exhibit anti-inflammatory, analgesic, and anticancer activities, which are critical in drug development for treating various diseases .

Case Study: Anticancer Activity

In studies where indole derivatives were evaluated for their anticancer properties, compounds structurally related to this compound demonstrated significant inhibition of tumor growth in various animal models. For example, compounds from the same class have shown to inhibit Myeloid Cell Leukemia 1 (Mcl-1), a protein associated with cancer cell survival. These findings suggest that this compound could be further explored as a lead compound in developing new anticancer therapies .

Biological Research Applications

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Its unique structure allows it to bind effectively to specific receptors and enzymes, influencing biological pathways.

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow chemists to modify its structure further through various chemical reactions.

Synthesis Techniques

The synthesis typically involves several steps:

- Formation of the indole core using methods such as Fischer indole synthesis.

- Introduction of the benzyloxy group via nucleophilic substitution.

- Esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of the benzyloxy group and additional substituents significantly affect physicochemical and biological properties. Key analogs include:

Key Spectroscopic Data:

- IR : Benzyloxy-containing indoles show C=O stretches at 1685–1708 cm⁻¹ (ester) and aryl ether (C-O) at 1200–1250 cm⁻¹ . Nitrile-containing analogs (e.g., 2m–2o) exhibit peaks at 2227–2231 cm⁻¹ .

- NMR : Ethyl 7-acetyl-3-(4-Cl-benzoyl)indolizine-1-carboxylate (2h) displays δ 9.98 ppm (d, aromatic H) and δ 195.87 ppm (C=O) in ¹H/¹³C NMR .

- LC-MS : [M+H]+ peaks confirm molecular weights (e.g., m/z 384 for compound 2h) .

Physicochemical Properties

- logP : Calculated logP values for indolizine derivatives range from 1.5990 (polar substituents) to 5.7262 (lipophilic groups) .

- Solubility : Benzyloxy groups reduce aqueous solubility but enhance membrane permeability. Methoxy analogs (e.g., ethyl 7-methoxyindole-2-carboxylate) are more water-soluble .

Preparation Methods

Preparation of Ethyl Indole-2-carboxylate Core

The foundational step involves synthesizing ethyl 1H-indole-2-carboxylate, which serves as the substrate for further functionalization. This compound is typically prepared through the following route:

- Starting from 1H-indole-2-carboxylic acid,

- Conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂) at low temperature (0°C),

- Subsequent reaction of the acyl chloride intermediate with absolute ethanol to form the ethyl ester.

This method yields ethyl 1H-indole-2-carboxylate in high purity and yield (approximately 93%).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Conversion to acyl chloride | SOCl₂, 0°C, 1 h | - | Stirring, rotary evaporation |

| 2. Esterification | Absolute ethanol, room temp, overnight | 93% | Beige solid, recrystallized from methanol |

Halogenation at the C-7 Position

Selective halogenation at the C-7 position is critical for subsequent substitution. The literature reports the use of iodine monochloride (ICl) or bromine sources to introduce iodine or bromine at C-7 of ethyl indole-2-carboxylate derivatives.

- The ethyl indole-2-carboxylate is reacted with iodine monochloride in acetic acid solvent,

- The reaction is conducted under controlled conditions to favor substitution at the C-7 position,

- The halogenated intermediate (ethyl 7-iodo- or 7-bromo-indole-2-carboxylate) is isolated and purified.

This approach yields ethyl 7-iodo-indole-2-carboxylate or ethyl 7-bromo-indole-2-carboxylate as key intermediates with good yields.

Introduction of the Benzyloxy Group at C-7 Position

The benzyloxy substituent is introduced via nucleophilic substitution or via radical-mediated cyclization strategies, depending on the precursor.

- One approach involves the preparation of ethyl 4-(benzyloxy)-7-halo-1H-indole-2-carboxylate derivatives as intermediates,

- The benzyloxy group is introduced through alkylation reactions using benzyl halides in the presence of bases such as potassium carbonate,

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures (around 50°C) for extended periods (24 h),

- The crude product is purified by column chromatography.

General Reaction Scheme for N-alkylation:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl 7-halo-indole-2-carboxylate + Benzyl chloride | K₂CO₃, NaI, DMF, 50°C, 24 h | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | 90-95% |

This method ensures selective substitution at the nitrogen or oxygen sites, depending on the reaction conditions and substrate structure.

Radical Cyclization for Structural Diversification

Advanced synthetic methods utilize radical cyclization at the C-7 position to generate complex indole derivatives. For example, aryl radicals generated at C-7 of ethyl indole-2-carboxylates bearing radical acceptors on the nitrogen undergo intramolecular cyclization to form pyrroloquinoline derivatives.

- Radical generation is initiated by tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) as a radical initiator,

- Reactions are performed in dry benzene at reflux temperature,

- Cyclization proceeds predominantly via a 6-endo-trig mode,

- The products are isolated by chromatographic methods with good yields.

This method, while more complex, demonstrates the versatility of functionalization at the C-7 position and the potential for generating biologically active frameworks.

Purification and Characterization

Purification of the final this compound is typically achieved through silica gel column chromatography using low percentages of ethyl acetate in hexane (1-2.5%).

Characterization techniques include:

- Melting point determination,

- Infrared spectroscopy (IR) to confirm functional groups (e.g., C=O stretch around 1716 cm⁻¹),

- Nuclear magnetic resonance (¹H-NMR) spectroscopy to verify substitution patterns,

- Mass spectrometry and elemental analysis for molecular confirmation.

Summary Table of Preparation Steps

| Step | Compound | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Ethyl 1H-indole-2-carboxylate | SOCl₂, 0°C; then EtOH, RT, overnight | 93 | High purity, beige solid |

| 2 | Ethyl 7-iodo-indole-2-carboxylate | ICl, AcOH, controlled temp | 70-80 | Selective C-7 halogenation |

| 3 | This compound | Benzyl chloride, K₂CO₃, NaI, DMF, 50°C, 24 h | 90-95 | Nucleophilic substitution |

| 4 | Cyclized derivatives (optional) | Bu₃SnH, AIBN, benzene reflux | 60-85 | Radical cyclization products |

Research Findings and Notes

- The use of degassed chlorobenzene as a solvent in thermolysis steps improves yields of haloindole intermediates.

- Radical cyclizations at C-7 show regioselectivity influenced by the nature of the radical acceptor and the substituents on the indole nitrogen.

- The benzyloxy group serves as a protective and directing group facilitating selective functionalization at the C-7 position.

- The overall synthetic route is adaptable for the introduction of various N-substituents, allowing for structural diversity in indole derivatives.

- Crystallographic studies confirm the planar nature of the indole core and hydrogen bonding patterns in related ethyl indole-2-carboxylates, which may influence reactivity and stability.

Q & A

Basic: What are the standard synthetic routes for Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via:

- Fischer Indole Synthesis : Cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions to form the indole core .

- Coupling Reactions : Ethyl 1H-indole-2-carboxylate intermediates react with benzyloxy-containing reagents (e.g., benzyl chloride derivatives) in the presence of sodium ethoxide or similar bases .

- Purification : Recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography ensures high purity (>98%) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Full-body suits, P95/P1 respirators for particulate control, and OV/AG/P99 cartridges for vapor exposure .

- Storage : Maintain at 2–8°C in airtight containers to prevent decomposition .

- Emergency Measures : Use water fog, alcohol-resistant foam, or CO₂ for fires; avoid drainage contamination .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- SHELX Suite : Employ SHELXL for small-molecule refinement and SHELXS for structure solution, leveraging high-resolution X-ray diffraction data .

- Hydrogen Bonding Analysis : Crystallographic data (e.g., CCDC entries) reveal planar molecular geometry and intermolecular interactions (e.g., dimeric H-bonding along the b-axis) .

- Validation Tools : Use PLATON or CCDC Mercury to verify absence of π-π stacking or short contacts .

Advanced: How to address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Methodological Answer:

- Comparative Assays : Standardize cell lines (e.g., MCF-7 vs. HepG2) and assay conditions (e.g., IC₅₀ protocols) to minimize variability .

- QSAR Modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with activity using molecular docking or ADMET predictors .

- Meta-Analysis : Cross-reference PubChem BioAssay data to identify consensus targets (e.g., kinase inhibition) .

Basic: Which analytical techniques confirm purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR validates substitution patterns (e.g., benzyloxy at C7, ethyl ester at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 311.3 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced: What challenges arise in optimizing synthetic yields for derivatives?

Methodological Answer:

- Catalyst Selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for benzyloxy substitution .

- Temperature Control : Maintain 100–150°C during coupling reactions to avoid side products (e.g., N-alkylation byproducts) .

- Solvent Optimization : Use DMF or toluene for polar intermediates; switch to dichloromethane for acid-sensitive steps .

Advanced: How to mitigate instability during long-term storage?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies decomposition products (e.g., hydrolysis of the ethyl ester to carboxylic acid) .

- Lyophilization : For hygroscopic batches, lyophilize and store under nitrogen .

- Additive Screening : Antioxidants (e.g., BHT) or desiccants (silica gel) extend shelf life .

Basic: What are the key differences between this compound and its structural analogs?

Methodological Answer:

Advanced: What computational tools predict its reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA models predict electrophilic substitution sites (e.g., C5 for nitration) .

- Retrosynthesis Software : Synthia or Chematica proposes routes using available building blocks (e.g., indole-2-carboxylate precursors) .

- Reaction Databases : Reaxys or SciFinder identify analogous transformations (e.g., benzyloxy deprotection under H₂/Pd-C) .

Advanced: How to reconcile conflicting physical property data (e.g., melting points)?

Methodological Answer:

- Standardized Protocols : Adopt USP methods for melting point determination (e.g., capillary tube vs. DSC) .

- Solvent Purity Checks : Trace water in ethyl acetate lowers observed melting points; use anhydrous solvents for recrystallization .

- Interlab Validation : Collaborate with certified labs (e.g., ISO 17025) to verify data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.